molecular formula C5H8Cl2FN3 B1433567 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride CAS No. 1803592-97-3

5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride

Cat. No. B1433567
CAS RN: 1803592-97-3
M. Wt: 200.04 g/mol
InChI Key: JLEQRCFXMUOKFM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride, also known as CMFE-HCl, is an organofluorine compound with a variety of applications in scientific research. It is a colorless, odorless, crystalline solid that is used as a reagent in organic synthesis and as a catalyst in chemical reactions. CMFE-HCl has been used in a wide range of studies, including the synthesis of pharmaceuticals, the development of new materials, and the analysis of biological samples.

Scientific Research Applications

Synthesis of Pesticide Intermediates

The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a closely related compound, demonstrates its importance as an intermediate in the preparation of pesticides. This synthesis involves hydroxymethylation of 1H-1,2,4-triazole, followed by reaction with thioyl chloride, achieving over 92.3% yield. Such intermediates are critical for developing effective agricultural chemicals, highlighting the compound's utility in enhancing pesticide synthesis processes (Z. Ying, 2004).

Understanding Intermolecular Interactions

The study of derivatives of 1,2,4-triazoles, such as those synthesized and characterized for their biologically active properties, provides insights into intermolecular interactions like lp⋯π, C–H⋯π, and π⋯π. These studies not only elucidate the structural and energetic aspects of these interactions but also contribute to the understanding of molecular behavior in various states, offering valuable information for the design of new materials and drugs (R. Shukla et al., 2014).

Biological Activity and Molecular Modeling

The synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines from derivatives of 1,2,4-triazoles has led to compounds with significant antibacterial, antifungal, and anti-inflammatory activities. These compounds, developed from the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles, demonstrate the chemical versatility of 1,2,4-triazole derivatives and their potential in developing new pharmaceuticals (Ahmed A. M. El-Reedy & N. Soliman, 2020).

Syntheses of Energetic Salts

Derivatives of 1-(chloromethyl)-1H-1,2,4-triazole have been utilized in the synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts. These salts exhibit good thermal stability and relatively high density, making them of interest for applications requiring materials with high energy content. The detailed study of these compounds contributes to the field of materials science, especially in the development of advanced energetic materials (Ruihu Wang et al., 2007).

Antitumor Activity

The synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties and their cytotoxic screening against various human cancer cell lines have shown that certain analogues exhibit better cytotoxic activity than the parent compound. This research underscores the potential of 1,2,4-triazole derivatives in the development of new antitumor agents, contributing to the ongoing search for effective cancer treatments (Chuan-Feng Liu et al., 2017).

properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClFN3.ClH/c6-3-5-8-4-9-10(5)2-1-7;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEQRCFXMUOKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)CCl)CCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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